2-((3-Chlorophenyl)amino)nicotinonitrile
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Overview
Description
2-((3-Chlorophenyl)amino)nicotinonitrile is an organic compound with the molecular formula C12H8ClN3. It is a derivative of nicotinonitrile, characterized by the presence of a 3-chlorophenyl group attached to the amino group of the nicotinonitrile core.
Preparation Methods
The synthesis of 2-((3-Chlorophenyl)amino)nicotinonitrile typically involves the reaction of 3-chloroaniline with nicotinonitrile under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product .
Chemical Reactions Analysis
2-((3-Chlorophenyl)amino)nicotinonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or other reduced derivatives.
Scientific Research Applications
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound has shown potential as a bioactive molecule with applications in the development of new drugs and therapeutic agents.
Medicine: Research has indicated its potential use in the treatment of certain diseases due to its biological activity.
Industry: It is used in the production of materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 2-((3-Chlorophenyl)amino)nicotinonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit or activate specific enzymes involved in metabolic pathways, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
2-((3-Chlorophenyl)amino)nicotinonitrile can be compared with other nicotinonitrile derivatives, such as:
Bosutinib: A tyrosine kinase inhibitor used in the treatment of chronic myelogenous leukemia.
Milrinone: A cardiotonic agent used in the treatment of heart failure.
Neratinib: An irreversible tyrosine kinase inhibitor used in the treatment of breast cancer.
Olprinone: A phosphodiesterase inhibitor used as a cardiotonic agent.
Properties
IUPAC Name |
2-(3-chloroanilino)pyridine-3-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClN3/c13-10-4-1-5-11(7-10)16-12-9(8-14)3-2-6-15-12/h1-7H,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKOZKDSKKYJPSD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC2=C(C=CC=N2)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.66 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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